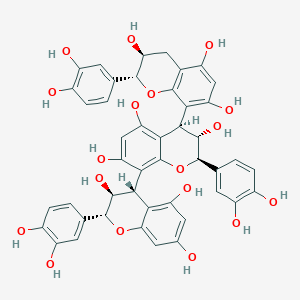
Hyodeoxycholylglycine
Overview
Description
Hyodeoxycholylglycine is a bile acid glycine conjugate.
Scientific Research Applications
Role in Metabolism and Disease Diagnosis :
- N-Acyl glycines (NAGlys) are crucial metabolites in the human body's detoxification system and have been used in diagnosing several metabolic diseases. A study by Xiang et al. (2023) describes a method for detecting NAGlys in plasma and urine samples, highlighting their potential as diagnostic biomarkers for type II diabetes and related complications (Xiang et al., 2023).
Implications in Protein Modification and Function :
- The post-translational generation of formylglycine (fGly), a residue crucial for the function of type I sulfatases, has been studied by Appel and Bertozzi (2015). They discuss the unique catalytic abilities of fGly and its applications in biotechnology (Appel & Bertozzi, 2015).
Influence on Plant Stress Resistance :
- Glycine betaine (GB) and proline, as organic osmolytes, play significant roles in plant resistance to abiotic stressors like drought and salinity. Ashraf and Foolad (2007) reviewed how these compounds affect enzyme and membrane integrity and assist in osmotic adjustment under stress conditions (Ashraf & Foolad, 2007).
Applications in Analytical Chemistry :
- The work by Barding et al. (2013) demonstrates the use of GC-MS and NMR for metabolite profiling in plants, highlighting the detection and quantification of glycine-related metabolites in rice subjected to stress, providing insights into plant response mechanisms (Barding et al., 2013).
Biotechnological Applications :
- The research by Libster, Aserin, and Garti (2011) explores the interactions of biomacromolecules with reverse hexagonal liquid crystals, discussing the potential applications in drug delivery systems and protein crystallization, with implications for glycine-based compounds (Libster, Aserin, & Garti, 2011).
Impact on Human Health and Drug Development :
- Wells et al. (2015) conducted a study on human glycine receptors, identifying potential drug candidates for pain treatment through a virtual screening approach, underlining the significance of glycine-related compounds in medicinal chemistry (Wells et al., 2015).
properties
IUPAC Name |
2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYSFQOFYOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875554 | |
| Record name | GLYCOHYODEOXYCHOLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hyodeoxycholylglycine | |
CAS RN |
13042-33-6 | |
| Record name | GLYCOHYODEOXYCHOLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















